

A Comparative Guide to the Linearity and Range of Celiprolol Assays

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Compound of Interest

Compound Name: (R)-(+)-Celiprolol-d9 Hydrochloride

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This guide provides a detailed comparison of various analytical methods for the quantification of celiprolol, focusing on the critical validation parameters of linearity and range. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are evaluated based on published experimental data.

Quantitative Data Summary

The following table summarizes the linearity and range determination for celiprolol assays using different analytical techniques. This allows for a direct comparison of the performance of each method.

Analytical Method	Matrix	Linear Range	Correlation Coefficient (r ²)	Lower Limit of Quantification (LLOQ)	Reference
HPLC-UV	Human Plasma	15.63 - 1000 ng/mL	Not Specified	15.63 ng/mL	[1]
Human Plasma	5 - 1000 ng/mL	> 0.999	5 ng/mL	[2]	
Human Plasma	5 - 2000 ng/mL (total)	Not Specified	5 ng/mL	[1]	
Human Plasma	2.5 - 500 ng/mL (enantiomer)	Not Specified	2.5 ng/mL	[1]	
Pharmaceutical Formulation	0.2 - 20 µg/mL	> 0.999	0.2 µg/mL	[1]	
LC-MS/MS	Human Plasma	1 - 250 pg/mL	Not Specified	1 pg/mL	[3]
Human Plasma	0.25 - 35.06 µg/mL	> 0.99	0.25 µg/mL	[1]	
HPLC with Fluorescence Detection	Human Plasma	1.0 - 1000 ng/mL	> 0.999	1.0 ng/mL	[1]
Human Plasma & Urine	5 - 250 ng/mL (each enantiomer)	0.9998	1.5 ng/mL (plasma), 2.5 ng/mL (urine)	[4][5]	
UV-Visible Spectrophotometry	Pure Drug/Pharmaceutical Tablets	0.5 - 30 µg/mL	0.9996	0.0415 - 0.1632 µg/mL	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPLC-UV Method for Celiprolol in Human Plasma[1]

- Chromatographic Conditions:
 - Column: Reversed-phase HPLC column.
 - Mobile Phase: Methanol and 0.04 M phosphate buffer (35:65, v/v) at pH 7.0.
 - Flow Rate: 1.2 mL/min.
 - Detection: UV at 225 nm.
 - Internal Standard: Lisinopril dihydrate.
- Sample Preparation (Liquid-Liquid Extraction):
 - Alkalinize plasma samples.
 - Extract with a mixture of methyl-tert-butyl ether and dichloromethane.
 - Back-extract into 0.01 M HCl for total celiprolol determination.
- Linearity and Range Determination:
 - Prepare a series of calibration standards by spiking blank human plasma with known concentrations of celiprolol ranging from 15.63 to 1000 ng/mL.
 - Process the standards using the liquid-liquid extraction procedure.
 - Inject the extracted samples into the HPLC system.
 - Construct a calibration curve by plotting the peak area ratio of celiprolol to the internal standard against the nominal concentration.

- Determine the linearity by calculating the correlation coefficient (r^2) of the calibration curve. The range is defined as the concentration interval over which the assay is precise, accurate, and linear.

LC-MS/MS Method for Celiprolol in Human Plasma[3]

- Chromatographic and Mass Spectrometric Conditions:
 - Column: ODS column (100 mm length × 2.1 mm id, 3 μ m).
 - Mobile Phase: Gradient elution with 10 mM formic acid and methanol.
 - Flow Rate: 0.2 mL/min.
 - Ionization: Turbo-ion spray in positive mode.
 - Detection: Triple quadrupole mass spectrometer using selected reaction monitoring (SRM) with the transition of m/z 380 to m/z 251 for celiprolol.
 - Internal Standard: Metoprolol.
- Sample Preparation (Solid-Phase Extraction):
 - Use strong cation exchange (SCX) solid-phase extraction (SPE) cartridges.
 - Load 500 μ L of human plasma samples onto the SPE cartridges.
 - Wash the cartridges to remove interferences.
 - Elute celiprolol and the internal standard.
- Linearity and Range Determination:
 - Prepare calibration standards in blank human plasma over the concentration range of 1-250 pg/mL.
 - Extract the standards using the SPE method.
 - Analyze the extracted samples using the LC-MS/MS system.

- Generate a calibration curve by plotting the peak area ratio of celiprolol to the internal standard versus the concentration.
- The linearity and range are established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the specified range.

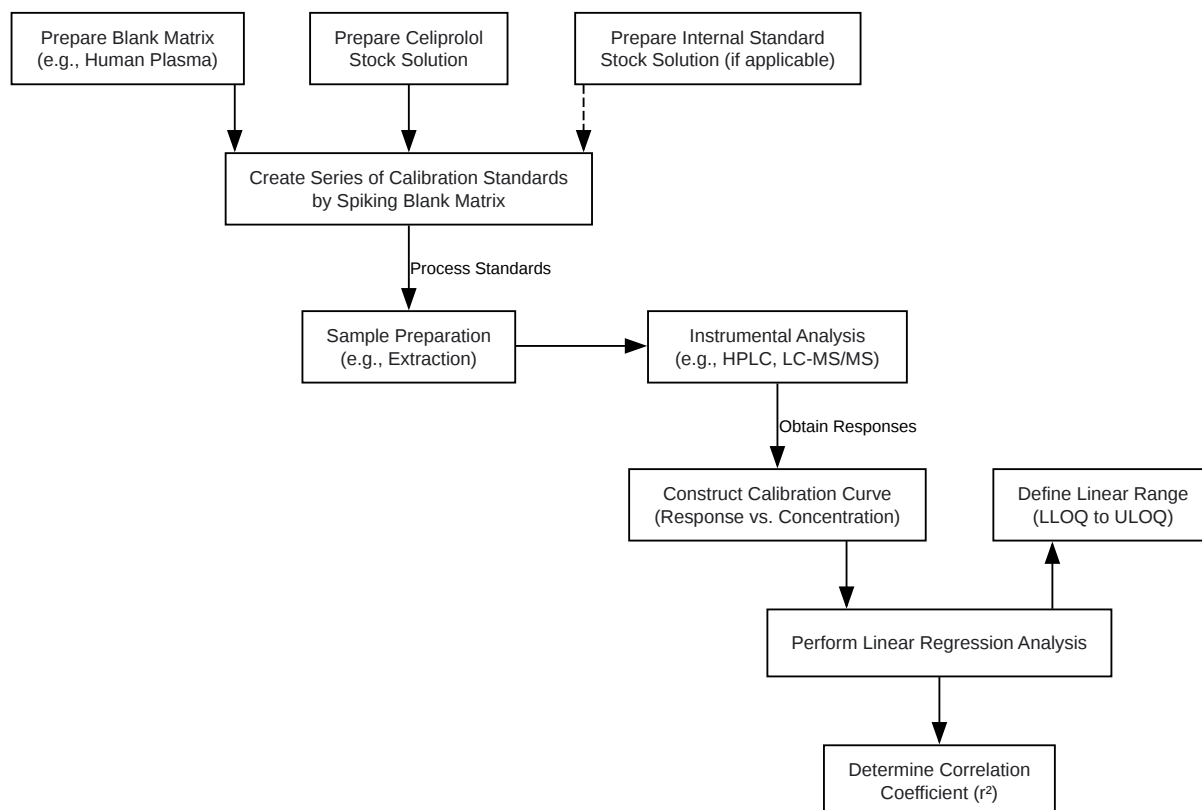
UV-Visible Spectrophotometry Method for Celiprolol[6]

- Spectrophotometric Conditions:
 - Instrument: UV-Visible Spectrophotometer.
 - Wavelength (Zero-Order): 286.6 nm.
 - Solvent: Distilled water.
- Sample Preparation:
 - Prepare a stock solution of celiprolol hydrochloride in distilled water.
 - Perform serial dilutions to obtain standard solutions in the concentration range of 0.5-30 µg/mL.
- Linearity and Range Determination:
 - Measure the absorbance of each standard solution at 286.6 nm.
 - Construct a calibration curve by plotting absorbance against concentration.
 - The linearity is determined by the correlation coefficient of the calibration curve ($y = 0.0861x + 0.0231$, $R^2 = 0.9996$). The range is the concentration interval where the method is shown to be linear.

Visualizations

Workflow for Linearity and Range Determination

The following diagram illustrates the general workflow for establishing the linearity and range of a celiprolol assay, a critical component of analytical method validation.



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Caption: Workflow for determining the linearity and range of a celiprolol assay.

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